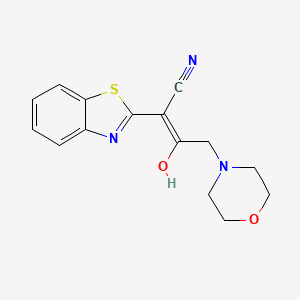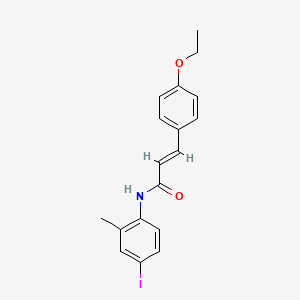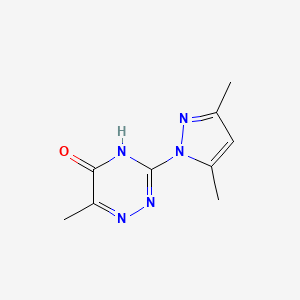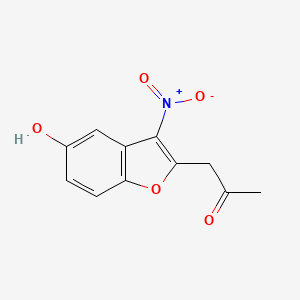![molecular formula C20H26ClNO2 B6044557 (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in the treatment of various types of cancer, including breast and ovarian cancer.
作用机制
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone selectively inhibits RNA polymerase I transcription by binding to the DNA in the ribosomal DNA (rDNA) promoter region. This leads to the disruption of ribosome biogenesis and protein synthesis, which ultimately results in cancer cell death. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has also been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and apoptosis.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and apoptosis. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone also inhibits ribosome biogenesis and protein synthesis, which ultimately results in cancer cell death. In addition, (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer treatment. However, one of the limitations of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone is its potential for resistance development, which may limit its long-term effectiveness.
未来方向
There are several future directions for the research and development of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone. One direction is to further investigate its mechanism of action and potential for combination therapy with other anti-cancer agents. Another direction is to explore its potential for the treatment of other types of cancer, including pancreatic and lung cancer. Additionally, further research is needed to address the limitations of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone, including its potential for resistance development and toxicity to normal cells.
Conclusion:
In conclusion, (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone is a promising small molecule inhibitor of RNA polymerase I transcription with potential as a cancer treatment. Its selective targeting of cancer cells and anti-inflammatory properties make it a potential candidate for further development. However, further research is needed to address its limitations and explore its potential for the treatment of other types of cancer.
合成方法
The synthesis of (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-chloro-2-methylphenol with ethyl chloroformate, followed by the reaction of the resulting intermediate with piperidine and cyclohexyl isocyanide. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its anti-cancer properties. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. (4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone has been tested in preclinical studies and has shown promising results in the treatment of breast, ovarian, and other types of cancer.
属性
IUPAC Name |
[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-14-12-17(21)9-10-18(14)19(23)16-8-5-11-22(13-16)20(24)15-6-3-2-4-7-15/h9-10,12,15-16H,2-8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSJIAJPRVWSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)





![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)